molecular formula C17H19N3O2S B15104651 4-butyl-6-[4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrazol-3-yl]benzene-1,3-diol

4-butyl-6-[4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrazol-3-yl]benzene-1,3-diol

Cat. No.: B15104651
M. Wt: 329.4 g/mol
InChI Key: JROBNUIRCFXVDQ-UHFFFAOYSA-N
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Description

4-butyl-6-[4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrazol-3-yl]benzene-1,3-diol is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a pyrazole ring, and a benzene ring with hydroxyl groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-6-[4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrazol-3-yl]benzene-1,3-diol typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole and pyrazole intermediates, followed by their coupling with a benzene derivative. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

4-butyl-6-[4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrazol-3-yl]benzene-1,3-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pH adjustments, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

4-butyl-6-[4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrazol-3-yl]benzene-1,3-diol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-butyl-6-[4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrazol-3-yl]benzene-1,3-diol involves its interaction with specific molecular targets and pathways. The thiazole and pyrazole rings can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The hydroxyl groups on the benzene ring can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H19N3O2S

Molecular Weight

329.4 g/mol

IUPAC Name

4-butyl-6-[4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrazol-5-yl]benzene-1,3-diol

InChI

InChI=1S/C17H19N3O2S/c1-3-4-5-11-6-12(16(22)7-15(11)21)17-13(8-18-20-17)14-9-23-10(2)19-14/h6-9,21-22H,3-5H2,1-2H3,(H,18,20)

InChI Key

JROBNUIRCFXVDQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=C(C=C1O)O)C2=C(C=NN2)C3=CSC(=N3)C

Origin of Product

United States

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